molecular formula C13H14F2O2 B1395842 1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid CAS No. 1260804-37-2

1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid

Cat. No.: B1395842
CAS No.: 1260804-37-2
M. Wt: 240.25 g/mol
InChI Key: PLIXBFVGKWSUHI-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,5-difluorophenyl derivatives with cyclohexanecarboxylic acid precursors. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,5-Difluorophenylacetic acid: Shares the 3,5-difluorophenyl group but differs in the acetic acid moiety.

    3,5-Difluoromandelic acid: Contains a similar phenyl group with fluorine substitutions but has a different carboxylic acid structure.

Uniqueness: 1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid is unique due to its cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O2/c14-10-6-9(7-11(15)8-10)13(12(16)17)4-2-1-3-5-13/h6-8H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIXBFVGKWSUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC(=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
1-(3,5-Difluorophenyl)cyclohexane-1-carboxylic acid

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